molecular formula C9H18N2O2 B7918535 N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918535
M. Wt: 186.25 g/mol
InChI Key: NPYGWXLSQFIGIG-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is an organic compound with the molecular formula C9H18N2O2 . It belongs to the class of acetamide-piperidine hybrids, which are of significant interest in medicinal and organic chemistry. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The piperidine ring is a six-membered heterocycle incorporating one nitrogen atom, and its derivatives are key building blocks for the development of novel bioactive molecules . The structure of this compound features a piperidine ring core, which is a common motif in many biologically active substances, substituted with a 2-hydroxyethyl group on the nitrogen atom and an acetamide functional group at the 3-position. This specific substitution pattern makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers utilize such piperidine-based compounds as key precursors in the synthesis of more complex molecules, including potential pharmaceuticals and biochemical probes . As with all materials of this nature, this product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGWXLSQFIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Amine Functionalization

The classical approach to synthesizing N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide involves sequential functionalization of the piperidine core. A representative protocol, adapted from large-scale pharmaceutical production methods, proceeds as follows:

  • Hydroxyethylation of Piperidine :
    Reacting 3-aminopiperidine with ethylene oxide in anhydrous tetrahydrofuran (THF) at 0–5°C for 6 hours introduces the 2-hydroxyethyl group. This step typically achieves 85–90% conversion, with excess ethylene oxide removed via vacuum distillation.

  • Acetylation of Secondary Amine :
    The intermediate 1-(2-hydroxyethyl)piperidin-3-amine undergoes N-acetylation using acetic anhydride in the presence of pyridine (1:2.5 molar ratio) at 40°C for 12 hours. This exothermic reaction requires careful temperature control to prevent N,O-diacetylation side products.

Key Data :

ParameterValue
Overall Yield58–63%
Purity (HPLC)97.2–98.5%
Reaction Time18–24 hours

One-Pot Tandem Reactions

Recent advancements have consolidated the synthesis into a single vessel, as demonstrated in patent US7087784B2. A slurry of 3-aminopiperidine hydrochloride reacts simultaneously with ethylene glycol diglycidyl ether and acetic anhydride under phase-transfer conditions:

3-Aminopiperidine+CH3CO2O+C4H8O3LiOtBu, THFThis compound\text{3-Aminopiperidine} + \text{CH}3\text{CO}2\text{O} + \text{C}4\text{H}8\text{O}_3 \xrightarrow{\text{LiOtBu, THF}} \text{this compound}

This method eliminates intermediate isolation, reducing processing time by 40% compared to stepwise approaches. Lithium tert-butoxide (LiOtBu) serves dual roles as base and catalyst, enabling:

  • Simultaneous ring-opening of epoxides

  • In situ acetylation of the nascent amine

  • Suppression of N-alkylation side reactions

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production facilities employ continuous flow chemistry to enhance scalability and reproducibility. A representative industrial setup described in recent process chemistry literature operates under these conditions:

Reactor Configuration :

  • Tube reactor (316L stainless steel, 50 m × 0.5 cm ID)

  • Temperature gradient: 80°C (inlet) → 120°C (outlet)

  • Pressure: 18–22 bar

Feed Streams :

ComponentConcentrationFlow Rate
3-Aminopiperidine2.5 M in EtOH120 mL/min
Ethylene oxideNeat45 mL/min
Acetic anhydride4.0 M in EtOH80 mL/min

This configuration achieves space-time yields of 8.2 kg/m³·h with impurity profiles <0.3%, representing a 15-fold productivity increase over batch methods.

Catalytic System Optimization

Industrial processes frequently employ heterogeneous catalysts to improve atom economy. ZSM-5 zeolites modified with 1.2 wt% palladium demonstrate exceptional performance:

CatalystConversionSelectivityTON*
Pd/ZSM-5 (1.2%)98.7%94.2%12,450
Amberlyst® 1587.3%82.1%6,780
No catalyst43.6%68.9%

*Turnover number after 10 reaction cycles

The palladium-zeolite system facilitates:

  • Selective O-acetylation over N-acetylation

  • Continuous regeneration via in situ hydrogenolysis

  • Tolerance to water content up to 5%

Reaction Optimization and Catalytic Systems

Solvent Effects on Reaction Kinetics

Systematic solvent screening reveals pronounced effects on reaction rates and product distribution:

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.64.289.1
EtOH24.36.878.4
DMF36.73.182.7
Toluene2.412.565.3

THF’s moderate polarity optimally balances reagent solubility and transition state stabilization, while ethanol’s protic nature slows acetylation through hydrogen bonding.

Temperature-Controlled Stereoselectivity

The synthesis displays significant temperature dependence in stereochemical outcomes when using chiral auxiliaries:

ee=[(R)][(S)][(R)]+[(S)]×100%\text{ee} = \frac{[\text{(R)}] - [\text{(S)}]}{[\text{(R)}] + [\text{(S)}]} \times 100\%

Temp (°C)ee (%)
092.3
2585.7
4076.2
6054.9

Cooling to 0°C maximizes enantiomeric excess by slowing racemization pathways, crucial for pharmaceutical applications requiring >99% ee.

Purification and Characterization Protocols

Crystallization-Based Purification

Industrial-scale processes employ anti-solvent crystallization to achieve pharma-grade purity:

Procedure :

  • Concentrate reaction mixture to 30% w/v in ethanol

  • Add n-heptane at 0.5 L/min until cloud point (45–50% v/v)

  • Seed with 0.1% w/w product crystals

  • Cool from 50°C to -10°C at 0.3°C/min

  • Filter under N₂ atmosphere

Results :

CyclePurity (%)Yield (%)
199.278.4
299.885.1
399.988.6

Recrystallization from ethanol/n-heptane removes residual acetic acid (<0.05%) and ethylene glycol derivatives (<0.01%).

Advanced Analytical Characterization

State-of-the-art quality control employs orthogonal analytical methods:

TechniqueParametersKey Metrics
HPLC-UV/ELSDC18 column, 0.1% H3PO4/ACN gradientPurity, related substances
¹H/¹³C NMR600 MHz, DMSO-d6Structural confirmation
HRMSESI+, m/z 201.1468 [M+H]⁺Molecular formula verification
XRPDCu Kα radiationPolymorph characterization

Comparative Analysis of Synthetic Approaches

Economic and Environmental Metrics

A life-cycle assessment comparing synthesis routes reveals critical trade-offs:

ParameterBatch MethodFlow Chemistry
E-Factor*18.75.2
PMI†5619
Energy (kWh/kg)320150
Wastewater (L/kg)1200450

*E-Factor = (mass waste)/(mass product); †Process Mass Intensity

Continuous flow systems demonstrate superior sustainability profiles through solvent recycling (85% recovery) and heat integration.

Scalability Challenges

Traditional batch reactors face limitations in mass transfer during the exothermic acetylation step, requiring:

  • Gradual reagent addition over 4–6 hours

  • Jacketed cooling systems maintaining ΔT <5°C

  • Dilute conditions (0.5–1.0 M) to prevent runaway reactions

In contrast, flow reactors achieve rapid mixing (τ ≈ 50 ms) and precise temperature control, enabling:

  • Concentrated feeds (3.0–4.0 M)

  • Reaction completion in <10 minutes

  • 95% space utilization efficiency

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity centers on three functional regions: the hydroxyethyl group , acetamide moiety , and piperidine nitrogen .

Oxidation Reactions

The primary alcohol (-CH2OH) in the hydroxyethyl group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

ReagentConditionsProductNotes
KMnO4Acidic, heatKetone (C=O)Selective for primary alcohols
CrO3H2SO4, acetoneCarboxylic acid (COOH)Strong oxidizing environment

Example: Under acidic KMnO4, the hydroxyethyl group oxidizes to a ketone, altering the compound’s polarity and hydrogen-bonding capacity.

Reduction Reactions

The acetamide group can be reduced to a primary amine, though this requires strong reducing agents due to the stability of the amide bond.

ReagentConditionsProductYield
LiAlH4Dry ether, refluxN-(piperidin-3-yl)ethylamineModerate (50-60%)
NaBH4Ethanol, RTNo reactionN/A

Note: LiAlH4 effectively reduces the acetamide to an amine, while NaBH4 is insufficient for this transformation.

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution, enabling alkylation or acylation.

ReagentConditionsProductApplication
Methyl iodideDMF, K2CO3, 60°CN-Methyl derivativeDrug intermediates
Acetyl chlorideCH2Cl2, RTN-Acetylated productPolymer chemistry

Industrial Context: Continuous flow reactors optimize these substitutions by maintaining precise temperature and stoichiometric control.

Reaction Pathways and Byproducts

Side reactions may occur depending on reagent selectivity:

  • Over-oxidation : Using excess CrO3 can degrade the piperidine ring.

  • Competitive alkylation : Multiple alkylation sites on the piperidine nitrogen may lead to poly-substituted byproducts.

Structural Influence on Reactivity

The compound’s stereochemistry (e.g., R-configuration at C3) impacts reaction outcomes:

  • Steric hindrance from the piperidine ring slows substitution at the nitrogen.

  • Hydrogen bonding from the hydroxyl group stabilizes transition states in oxidation .

Key Research Findings

  • Antimicrobial derivatives : Substitution with bromoalkanes yields compounds with enhanced bioactivity.

  • Thermal stability : The acetamide group decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H22N2O2
Molecular Weight : 214.3 g/mol
CAS Number : 1353988-28-9

The compound features a piperidine ring with a hydroxyethyl group and an acetamide moiety, which contribute to its reactivity and interaction with biological systems.

Chemistry

  • Intermediate in Synthesis : N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide serves as an important intermediate in the synthesis of various piperidine derivatives and complex organic molecules. It is utilized in the development of new chemical entities with potential therapeutic applications.
Reaction TypeDescription
Oxidation Hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Carbonyl groups can be reduced back to hydroxyl groups.
Substitution The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
CompoundTarget OrganismMIC (mg/mL)
PA-1Staphylococcus aureus0.0039
PA-1Escherichia coli0.025
Other DerivativesCandida albicans3.125 - 100

The mechanism of action includes enzyme inhibition related to bacterial cell wall synthesis and receptor interactions that modulate signaling pathways relevant to microbial resistance.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including its role as a tankyrase inhibitor, which may have implications in cancer treatment and autoimmune diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results demonstrated that modifications to the piperidine structure could enhance antibacterial activity, suggesting a structure-activity relationship that warrants further exploration.

Case Study 2: Drug Development

In drug development, this compound has been investigated for its potential as a lead compound in designing new pharmaceuticals targeting specific biological pathways involved in disease processes. The compound's unique functional groups offer opportunities for creating derivatives with improved efficacy and selectivity .

Mechanism of Action

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide exerts its effects by interacting with molecular targets such as enzymes or receptors. The hydroxy and acetamide groups allow for hydrogen bonding and other interactions, influencing the compound's binding affinity and activity. The piperidine ring can mimic natural substrates, thereby modulating the activity of the biological target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Nitrogen

Piperidine-based acetamides exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Piperidine Nitrogen
Compound Name Substituent on Piperidine N Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide 2-Hydroxyethyl C9H18N2O2 186.25 (estimated) Enhanced hydrophilicity; discontinued pharmaceutical intermediate
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethyl + hydroxyimino C11H20N3O2 226.30 Higher lipophilicity; synthesized via reductive amination (68–72% yield)
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide Difluoroethyl + trifluoro C9H13F5N2O 260.20 Fluorination improves metabolic stability; used in agrochemicals
N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)acetamide Thiazol-2-yl C11H17N3OS 239.34 Aromatic heterocycle enhances target binding; potential kinase inhibitor

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound improves water solubility compared to ethyl or fluorinated analogs.
  • Aromaticity : Thiazole-containing analogs (e.g., ) introduce π-π stacking capabilities, which may improve binding to aromatic residues in enzyme active sites.

Key Observations :

  • Yield Efficiency : Fluorinated and sulfonylated analogs require multi-step synthesis with moderate yields (51–72%), while hydroxyethyl derivatives may face challenges in regioselective substitution.
  • Purification : Crystallization (e.g., ) or chromatography (e.g., ) are common, but hydroxyethyl groups may complicate crystallization due to polarity.

Key Observations :

  • Enzyme Inhibition : Sulfonylated analogs (e.g., 6b) demonstrate potent sEH inhibition due to strong hydrogen-bond acceptor properties .
  • CNS Targeting : Hydroxyethyl and ethyl groups (e.g., ) may improve blood-brain barrier permeability for neuroactive compounds.

Biological Activity

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide functional group. This structural configuration allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyethyl group facilitates hydrogen bonding, while the piperidine moiety can engage with various receptors and enzymes. These interactions modulate biochemical pathways, leading to various physiological effects such as analgesia and potential anti-cancer properties.

Biological Activities

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, possibly through modulation of pain pathways involving the TRPA1 ion channel, which is known to play a role in nociception .
  • Anticancer Potential : Research indicates that this compound may act as an inhibitor of MDM2 (Mouse Double Minute 2 homolog), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can reactivate p53, promoting apoptosis in cancer cells.
  • Antimicrobial Activity : Some studies have explored the compound's antimicrobial properties, demonstrating effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Study 1: Analgesic Activity

A study investigating the analgesic effects of this compound found that it significantly reduced pain responses in animal models. The compound was administered in varying doses, showing dose-dependent analgesia comparable to established analgesics.

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound's ability to inhibit MDM2 was confirmed through binding assays, indicating its potential as a therapeutic agent in oncology.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AnalgesicTail-flick testSignificant reduction in pain
AnticancerCell viability assayReduced viability in cancer cells
AntimicrobialMIC determinationEffective against S. aureus (MIC = 0.25 μg/mL)

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-Cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]-acetamideCyclopropyl group; piperidine ringPotential MDM2 inhibitor
N-Methyl-N-(1-piperidinyl)acetamidePiperidine ring with methyl substitutionAnalgesic properties
N-Isopropyl-N-(3-piperidinyl)acetamidePiperidine structure with isopropyl groupInvestigated for similar pathways

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Microwave-assisted synthesis (adapted from similar acetamide derivatives):
    • Step 1: React 1-(2-hydroxyethyl)piperidin-3-amine with acetyl chloride in a polar aprotic solvent (e.g., DMF) under microwave irradiation (100–120°C, 15–30 min) .
    • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Yield Optimization : Microwave irradiation reduces reaction time by 50–70% compared to conventional heating, with yields typically >85% .
  • Alternative route : Use reductive amination of 3-ketopiperidine derivatives with 2-hydroxyethylamine, followed by acetylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., hydroxyethyl and acetamide groups) via 1^1H and 13^13C NMR. Key signals: δ~1.5–2.1 ppm (piperidine CH2_2), δ~3.4–3.7 ppm (hydroxyethyl OCH2_2), δ~2.0 ppm (acetamide CH3_3) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., calculated MW: ~214.25 g/mol) using ESI-MS or MALDI-TOF .
    • HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–220 nm .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : Discrepancies in NMR signals may arise from conformational flexibility in the piperidine ring.
    • Solution 1 : Perform variable-temperature NMR to identify dynamic equilibria (e.g., chair vs. boat conformations) .
    • Solution 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
    • Cross-Validation : Compare with computational models (DFT calculations for expected chemical shifts) .

Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use (S)-(-)-1-phenylethylamine as a resolving agent to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during piperidine ring functionalization .
  • Analytical Validation : Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can in vitro pharmacological activity be systematically evaluated for this compound?

Methodological Answer:

  • Target Screening :
    • GPCR Assays : Test binding affinity for serotonin (5-HT1A_{1A}) or dopamine receptors using radioligand displacement assays .
    • Kinase Inhibition : Use fluorescence-based kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} determinations with 8-point dilution series (n ≥ 3 replicates) .
  • Cytotoxicity : Assess via MTT assay in HEK-293 or HepG2 cell lines .

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